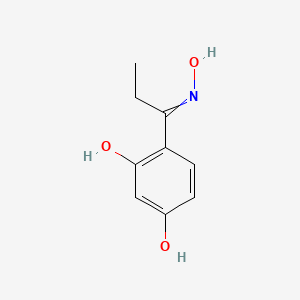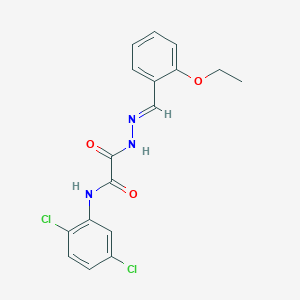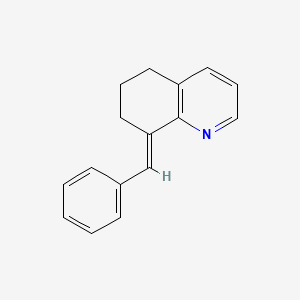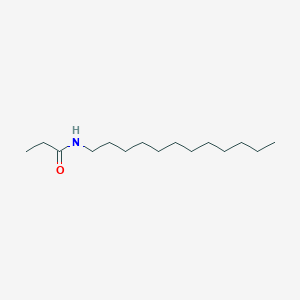
1-Propanone, 1-(2,4-dihydroxyphenyl)-, oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 1-(2,4-dihydroxyphenyl)-, oxime (CAS Number: 22919-58-0) is a chemical compound with the linear formula C₉H₁₁NO₃. It has a molecular weight of 181.193 g/mol propanone oxime .
Preparation Methods
Synthetic Routes:: 1-Propanone, 1-(2,4-dihydroxyphenyl)-, oxime can be synthesized through various routes. One common method involves the reaction of 2,4-dihydroxyacetophenone (also known as resacetophenone) with hydroxylamine hydrochloride. The reaction proceeds under mild conditions, resulting in the formation of the oxime compound.
Chemical Reactions Analysis
1-Propanone, 1-(2,4-dihydroxyphenyl)-, oxime can participate in several chemical reactions:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of various products.
Reduction: Reduction reactions can convert the oxime functional group to other derivatives.
Substitution: Substitution reactions with suitable reagents can modify the oxime group or other functional groups present.
Common reagents and conditions used in these reactions depend on the specific transformation desired.
Scientific Research Applications
1-Propanone, 1-(2,4-dihydroxyphenyl)-, oxime finds applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Researchers may use it as a probe or reagent in biological studies.
Medicine: Its potential medicinal properties, such as antioxidant or anti-inflammatory effects, warrant investigation.
Industry: Industries may explore its use in specialty chemicals or materials.
Mechanism of Action
The exact mechanism by which 1-Propanone, 1-(2,4-dihydroxyphenyl)-, oxime exerts its effects remains an area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.
Comparison with Similar Compounds
While 1-Propanone, 1-(2,4-dihydroxyphenyl)-, oxime is unique due to its specific structure, similar compounds include other oximes and phenolic derivatives. none may precisely match its combination of functional groups and properties.
Remember that this compound is part of a collection of rare and unique chemicals, and analytical data may not be readily available. Researchers should verify its identity and purity before use
Properties
CAS No. |
22919-58-0 |
|---|---|
Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
4-(C-ethyl-N-hydroxycarbonimidoyl)benzene-1,3-diol |
InChI |
InChI=1S/C9H11NO3/c1-2-8(10-13)7-4-3-6(11)5-9(7)12/h3-5,11-13H,2H2,1H3 |
InChI Key |
BYURKXUVPLZDSO-UHFFFAOYSA-N |
Isomeric SMILES |
CC/C(=N\O)/C1=C(C=C(C=C1)O)O |
Canonical SMILES |
CCC(=NO)C1=C(C=C(C=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7,9-Dichloro-5-(4-nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12002541.png)

![2-chloro-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclop entane]](/img/structure/B12002553.png)

![5-(4-methylphenyl)-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12002562.png)


![4-[(E)-{2-[(3-hydroxy-5-methyl-1H-pyrazol-4-yl)acetyl]hydrazinylidene}methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B12002585.png)
![9-Chloro-5-(4-chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12002590.png)
